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Compound of Interest

Compound Name: Alk5-IN-30

Cat. No.: B15141222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the kinase specificity of Alk5-IN-30, a

potent inhibitor of Activin Receptor-Like Kinase 5 (ALK5), also known as Transforming Growth

Factor-beta Receptor 1 (TGF-βRI). The data presented herein is based on findings for the

highly selective ALK4/5 inhibitor, TP-008, which serves as a representative compound for Alk5-
IN-30's profile. This guide will objectively compare its performance with other known ALK5

inhibitors, supported by experimental data, to aid in the selection of the most appropriate

chemical probe for research and development.

Executive Summary
Alk5-IN-30 (represented by TP-008) demonstrates a superior selectivity profile for ALK5 and its

close homolog ALK4, with minimal off-target activity across a broad panel of kinases. When

compared to other established ALK5 inhibitors such as Vactosertib, GW-788388, and

Galunisertib, Alk5-IN-30 exhibits a cleaner profile, making it an ideal tool for elucidating the

specific roles of ALK4/5 signaling in various biological processes.

Kinase Inhibition Profile: Comparative Data
The following table summarizes the inhibitory activity (IC50 values) of Alk5-IN-30 (as TP-008)

and other commercially available ALK5 inhibitors against their primary targets and related

kinases. Lower IC50 values indicate higher potency.
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Kinase Inhibitor ALK5 IC50 (nM) ALK4 IC50 (nM)
Other Notable Off-
Targets (IC50 <
1µM)

Alk5-IN-30 (TP-008) 343[1] 113[1]

None identified in a

panel of 469 kinases

at 1µM

Vactosertib (EW-7197) 11.8[1] 8.3[1]
RIPK2, VEGFR2

(<100 nM)[1]

GW-788388 222[1] 155[1] TGF-βRII, ActRII[2]

Galunisertib

(LY2157299)
56[3] 172[4]

RIPK2, TGFBR2,

MINK, CSNK1A1,

MAP4K4, GAK,

CSNK1E1, BMPR1B

(190-470 nM)[1]

Experimental Protocols
The determination of kinase inhibitor specificity is crucial for the validation of its utility as a

research tool or therapeutic agent. Below are detailed methodologies for key experiments

typically employed in kinase inhibitor profiling.

KINOMEscan™ Assay (DiscoverX)
This is a competitive binding assay used to quantitatively measure the interaction of a test

compound with a large panel of kinases.

Principle: The assay measures the amount of a test compound that binds to a kinase in

competition with an immobilized, active-site directed ligand. The amount of kinase bound to the

solid support is measured using a quantitative PCR (qPCR) method.

Protocol:

Kinase-Ligand Interaction: A proprietary, immobilized ligand is used to capture kinases from

a solution.
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Competition: The test compound (e.g., Alk5-IN-30) is added at a fixed concentration

(typically 1 µM for broad screening) to the kinase-ligand mixture. The test compound

competes with the immobilized ligand for binding to the kinase's active site.

Quantification: After an incubation period, the unbound kinase is washed away. The amount

of kinase remaining bound to the immobilized ligand is quantified using qPCR of a DNA tag

conjugated to the kinase.

Data Analysis: The amount of bound kinase is compared to a DMSO control (vehicle). A

lower amount of bound kinase in the presence of the test compound indicates a stronger

interaction. Results are often expressed as a percentage of control or as a dissociation

constant (Kd).

ADP-Glo™ Kinase Assay (Promega)
This is a luminescent, homogeneous assay that measures the amount of ADP produced during

a kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the

remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then

used to generate a luminescent signal with a luciferase/luciferin reaction.

Protocol:

Kinase Reaction: Recombinant ALK5 enzyme is incubated with its substrate (e.g., a peptide

substrate) and ATP in a kinase reaction buffer. The test inhibitor is added at various

concentrations.

Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to the reaction,

which terminates the kinase reaction and depletes the remaining ATP.

ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which

contains an enzyme that converts ADP to ATP and a luciferase/luciferin mixture to generate

a luminescent signal proportional to the amount of ADP produced.

Data Analysis: The luminescent signal is measured using a luminometer. The IC50 value, the

concentration of inhibitor required to reduce kinase activity by 50%, is calculated from a
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dose-response curve.

Visualizing Signaling and Experimental Processes
To better understand the context of Alk5-IN-30's action and the methods used for its

characterization, the following diagrams have been generated.
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Caption: TGF-β signaling pathway and the inhibitory action of Alk5-IN-30.
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Caption: General workflow for kinase inhibitor specificity profiling.

Conclusion
The available data strongly suggests that Alk5-IN-30, as represented by the highly selective

inhibitor TP-008, is a superior tool for the specific interrogation of ALK4 and ALK5 kinase

function. Its minimal off-target profile at effective concentrations provides a high degree of

confidence that observed biological effects are due to the inhibition of its intended targets. For

researchers studying TGF-β signaling, Alk5-IN-30 offers a significant advantage over less

selective inhibitors, thereby enabling more precise and reliable experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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